1-Tosylpiperidin-4-ol 1-Tosylpiperidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13372507
InChI: InChI=1S/C12H17NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-6-11(14)7-9-13/h2-5,11,14H,6-9H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)O
Molecular Formula: C12H17NO3S
Molecular Weight: 255.34 g/mol

1-Tosylpiperidin-4-ol

CAS No.:

Cat. No.: VC13372507

Molecular Formula: C12H17NO3S

Molecular Weight: 255.34 g/mol

* For research use only. Not for human or veterinary use.

1-Tosylpiperidin-4-ol -

Specification

Molecular Formula C12H17NO3S
Molecular Weight 255.34 g/mol
IUPAC Name 1-(4-methylphenyl)sulfonylpiperidin-4-ol
Standard InChI InChI=1S/C12H17NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-6-11(14)7-9-13/h2-5,11,14H,6-9H2,1H3
Standard InChI Key YZUGYBUVPMOLGT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1-Tosylpiperidin-4-ol features a piperidine ring substituted at the nitrogen atom with a 4-methylphenylsulfonyl (tosyl) group and at the 4-position with a hydroxyl group. This configuration confers both electrophilic and nucleophilic reactivity, making the compound a versatile synthon. The IUPAC name, 1-(4-methylphenyl)sulfonylpiperidin-4-ol, precisely describes this arrangement.

Key Structural Parameters:

  • Molecular Formula: C12H17NO3S\text{C}_{12}\text{H}_{17}\text{NO}_{3}\text{S}

  • Exact Mass: 255.09300 g/mol

  • Polar Surface Area (PSA): 65.99 Ų

  • LogP: 2.15910

The tosyl group enhances stability and facilitates purification due to its crystalline nature, while the hydroxyl group enables hydrogen bonding and subsequent derivatization.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The most common synthetic route involves the reaction of piperidin-4-ol with tosyl chloride (TsCl\text{TsCl}) in dichloromethane (DCM) or chloroform, using a base such as triethylamine or pyridine to neutralize HCl byproducts .

Typical Procedure:

  • Dissolve piperidin-4-ol (1.0 equiv) in DCM.

  • Add TsCl\text{TsCl} (1.1 equiv) dropwise at 0°C under stirring.

  • Introduce triethylamine (1.2 equiv) to scavenge HCl.

  • Stir for 3–12 hours at room temperature.

  • Isolate the product via extraction and purify by recrystallization.

This method yields 1-Tosylpiperidin-4-ol in 60–85% purity, contingent on reaction conditions and workup.

Physicochemical Properties

Stability and Solubility

1-Tosylpiperidin-4-ol is stable under ambient conditions but may degrade upon prolonged exposure to moisture or strong acids/bases. Its solubility profile includes:

  • Polar Solvents: Moderately soluble in methanol, ethanol, and DMSO.

  • Nonpolar Solvents: Poorly soluble in hexane or diethyl ether.

The compound’s LogP value (2.16) suggests moderate lipophilicity, aligning with its ability to traverse biological membranes in drug discovery contexts .

Applications in Organic Synthesis

Bromination and Halogenation

Treatment with carbon tetrabromide (CBr4\text{CBr}_4) and triphenylphosphine (PPh3\text{PPh}_3) replaces the hydroxyl group with a bromine atom, yielding 1-Tosyl-4-bromopiperidine. This intermediate is pivotal in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct complex heterocycles.

Triflate Formation

In the presence of triflic anhydride (Tf2O\text{Tf}_2\text{O}), the hydroxyl group converts to a triflate (OTf-\text{OTf}), a superior leaving group for nucleophilic substitutions . For example, this transformation enables the synthesis of aryl piperidines via palladium-catalyzed couplings .

Reaction Scheme:

1-Tosylpiperidin-4-ol+Tf2Opyridine1-Tosyl-4-trifluoromethanesulfonylpiperidine+H2O\text{1-Tosylpiperidin-4-ol} + \text{Tf}_2\text{O} \xrightarrow{\text{pyridine}} \text{1-Tosyl-4-trifluoromethanesulfonylpiperidine} + \text{H}_2\text{O}

Pharmacological Relevance and Derivatives

Antiviral Agents

Piperidinyl-substituted triazolo[1,5-a]pyrimidines, synthesized using 1-Tosylpiperidin-4-ol derivatives, exhibit anti-HIV-1 activity. Molecular docking studies suggest these compounds inhibit viral replication by targeting reverse transcriptase .

Antibacterial Precursors

Fluoroquinolone analogs, such as moxifloxacin impurities, incorporate modified piperidine rings derived from intermediates like 1-Tosylpiperidin-4-ol . Structural modifications at the 4-position enhance binding to bacterial DNA gyrase .

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